molecular formula C14H17F3N2O B2900364 N-{2-[benzyl(methyl)amino]-3,3,3-trifluoropropyl}prop-2-enamide CAS No. 2094522-65-1

N-{2-[benzyl(methyl)amino]-3,3,3-trifluoropropyl}prop-2-enamide

Cat. No. B2900364
CAS RN: 2094522-65-1
M. Wt: 286.298
InChI Key: PQJDGEZYFOTMNH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a benzyl group (a benzene ring attached to a CH2 group), a methylamino group (NH-CH3), and a trifluoropropyl group (a three-carbon chain with three fluorine atoms attached). It also contains an amide group (a carbonyl group (C=O) attached to a nitrogen) .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amines and carboxylic acids or their derivatives . The benzyl(methyl)amino group could potentially be introduced through a reductive amination reaction .


Chemical Reactions Analysis

Amines, such as the benzyl(methyl)amino group in this compound, can undergo a variety of reactions, including reactions with acids to form amides, reactions with alkyl halides to form secondary or tertiary amines, and reactions with aldehydes or ketones to form imines .

properties

IUPAC Name

N-[2-[benzyl(methyl)amino]-3,3,3-trifluoropropyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O/c1-3-13(20)18-9-12(14(15,16)17)19(2)10-11-7-5-4-6-8-11/h3-8,12H,1,9-10H2,2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJDGEZYFOTMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(CNC(=O)C=C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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